molecular formula C9H20ClNO B1440739 3-(Butoxymethyl)pyrrolidine hydrochloride CAS No. 1220036-70-3

3-(Butoxymethyl)pyrrolidine hydrochloride

Cat. No.: B1440739
CAS No.: 1220036-70-3
M. Wt: 193.71 g/mol
InChI Key: NQEOOJXGQAPFMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3-(Butoxymethyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with butoxymethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified through crystallization or other suitable methods to obtain the hydrochloride salt.

Chemical Reactions Analysis

3-(Butoxymethyl)pyrrolidine hydrochloride undergoes several types of chemical reactions, including:

Scientific Research Applications

3-(Butoxymethyl)pyrrolidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Butoxymethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-(Butoxymethyl)pyrrolidine hydrochloride can be compared with other pyrrolidine derivatives, such as:

These compounds share similar structural features but differ in their chemical properties and applications, highlighting the unique characteristics of this compound.

Biological Activity

3-(Butoxymethyl)pyrrolidine hydrochloride is a synthetic compound with potential applications in pharmacology and medicinal chemistry. Its unique structure, characterized by a pyrrolidine ring substituted with a butoxymethyl group, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H17ClN2O
  • Molecular Weight : 194.69 g/mol
  • CAS Number : 1220036-70-3

The compound features a pyrrolidine core, which is known for its role in various biological functions and interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the butoxymethyl group may enhance its lipophilicity, facilitating membrane permeability and interaction with cellular targets.

Potential Mechanisms Include:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation .
  • Antimicrobial Activity : Pyrrolidine derivatives have demonstrated antibacterial properties against various pathogens, suggesting that this compound may exhibit similar effects .

Biological Activities

Research indicates that pyrrolidine derivatives possess a range of biological activities, including:

  • Antimicrobial : Studies have shown that certain pyrrolidine compounds exhibit significant antibacterial activity against strains like Pseudomonas aeruginosa and Acinetobacter baumannii, which are known for their resistance to multiple drugs .
  • Antiviral : Some derivatives have been explored for their potential antiviral properties, particularly against RNA viruses.
  • Anticancer : There is emerging evidence that pyrrolidine-based compounds may induce apoptosis in cancer cells through various biochemical pathways .

Case Studies and Research Findings

Several studies highlight the biological activity of compounds related to this compound:

  • Antimicrobial Activity :
    • A study identified pyrrolidine derivatives that inhibited Pseudomonas aeruginosa by targeting the essential protein PBP3. The findings suggest that modifications to the pyrrolidine structure can enhance antibacterial efficacy .
  • Cholinesterase Inhibition :
    • Research on pyrrolidine derivatives indicated their potential as cholinesterase inhibitors, which could be beneficial in treating conditions like Alzheimer’s disease. The inhibition potency varied significantly among different structural analogs .
  • Cytotoxicity Studies :
    • Investigations into the cytotoxic effects of various pyrrolidine compounds revealed that some derivatives exhibited selective toxicity towards cancer cell lines while sparing normal cells, highlighting their potential as therapeutic agents .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

Compound NameAntimicrobial ActivityCholinesterase InhibitionAnticancer Activity
3-(Butoxymethyl)pyrrolidine HClModeratePotentialEmerging Evidence
Pyrrolidine-2,3-dioneHighStrongSignificant
N-benzoylthiourea-pyrrolidineVery HighModerateHigh

Properties

IUPAC Name

3-(butoxymethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-2-3-6-11-8-9-4-5-10-7-9;/h9-10H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEOOJXGQAPFMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Butoxymethyl)pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(Butoxymethyl)pyrrolidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(Butoxymethyl)pyrrolidine hydrochloride
Reactant of Route 4
3-(Butoxymethyl)pyrrolidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(Butoxymethyl)pyrrolidine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(Butoxymethyl)pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.